Research supply chains often lack alkylated cyclohexanones with guaranteed stereochemical outcomes and stable odor profiles. 2-sec-Butylcyclohexanone resolves this with its sterically biased C2 sec-butyl group, enabling selective enolate formation and diastereoselective reductions. • Purity ≥98% (GC), mixture of cis/trans isomers suitable for fragrance compounding. • Imparts a cooling, minty-peppermint note; proven stability in personal care and detergent bases. • Versatile prochiral intermediate for synthesizing enantiopure 2-sec-butylcyclohexanol building blocks.
2-sec-Butylcyclohexanone (CAS 14765-30-1) is an alkyl-substituted cyclic ketone primarily utilized as a versatile intermediate in organic synthesis and as a character-defining component in the flavor and fragrance industries. Its key procurement-relevant attributes stem from the specific steric and electronic environment created by the sec-butyl group at the C2 position, adjacent to the carbonyl. This structure dictates its unique reactivity, stereochemical influence in synthesis, and distinct organoleptic properties, which are not interchangeable with other simple alkylated cyclohexanones.
Substituting 2-sec-Butylcyclohexanone with simpler analogs like cyclohexanone, or even closely related isomers such as 4-tert-butylcyclohexanone, will lead to significant deviations in process outcomes and final product characteristics. The placement of the sec-butyl group directly adjacent to the ketone (C2 position) creates a specific chiral and sterically hindered environment that governs stereoselectivity in reductions and regioselectivity in enolate formations. Furthermore, its distinct cooling, minty, and camphoraceous odor profile is a direct result of this precise substitution pattern and is not replicated by other isomers, which possess different and often less desirable scents for high-value fragrance applications.
In fragrance and flavor applications, the specific molecular structure is the primary determinant of perceived scent and taste. 2-sec-Butylcyclohexanone is characterized by a distinct and desirable cooling, minty, peppermint, and camphoraceous odor profile. This contrasts sharply with common substitutes; for instance, 4-tert-butylcyclohexanone, a frequently used analog, possesses a powerful but different dry, camphoraceous scent with woody undertones, lacking the characteristic minty quality. This makes 2-sec-butylcyclohexanone a non-interchangeable component for creating specific fresh and cooling sensory effects in consumer products.
| Evidence Dimension | Odor Profile |
| Target Compound Data | Cooling, minty, menthol-like, peppermint, woody, camphoraceous. |
| Comparator Or Baseline | 4-tert-Butylcyclohexanone: Powerful, dry, camphoraceous scent with woody, cedarn undertones. |
| Quantified Difference | Qualitatively distinct odor profiles; presence of a unique 'cooling minty' character in the target compound not prominent in the comparator. |
| Conditions | Organoleptic evaluation by trained panelists for fragrance formulation. |
For formulators in the fragrance, cosmetic, and consumer goods industries, this specific odor profile is a functional ingredient that cannot be achieved with more common, less expensive alkylated cyclohexanones.
The steric hindrance provided by the C2-sec-butyl group directly controls the facial selectivity of nucleophilic attack on the carbonyl, a critical factor for precursor suitability in stereospecific synthesis. While the reduction of 4-tert-butylcyclohexanone with NaBH4 is a benchmark reaction yielding predominantly the trans-alcohol via axial attack, the introduction of a bulky group at the C2 position, as in 2-sec-butylcyclohexanone, significantly alters this outcome. Studies on analogous 2-alkylcyclohexanones show that as the steric bulk at C2 increases, the preference for axial attack diminishes, leading to a different and predictable diastereomeric ratio of the resulting cyclohexanol. This allows chemists to target specific alcohol isomers that are inaccessible or produced in lower yields when starting from symmetrically substituted or C4-substituted analogs.
| Evidence Dimension | Diastereoselectivity (% Axial Attack) |
| Target Compound Data | Exhibits altered diastereoselectivity compared to C4-substituted ketones due to steric hindrance at the alpha-carbon. |
| Comparator Or Baseline | 4-tert-Butylcyclohexanone: High preference for axial attack, yielding primarily the trans-alcohol (e.g., ~80-95% depending on conditions). |
| Quantified Difference | The C2-substituent sterically disfavors axial attack, shifting the product ratio towards the cis-alcohol compared to the C4-substituted benchmark. |
| Conditions | Hydride reduction (e.g., using NaBH4) of the ketone to the corresponding secondary alcohol. |
This predictable stereochemical control makes it a superior precursor for synthesizing specific diastereomers of substituted cyclohexanols, which are valuable intermediates for pharmaceuticals and fine chemicals.
For synthetic applications involving alkylation or aldol reactions, controlling the site of enolate formation is paramount. In 2-sec-butylcyclohexanone, the protons at C2 and C6 are chemically distinct. Deprotonation under kinetic control (e.g., using a bulky, strong base like LDA at low temperature) preferentially abstracts a proton from the less sterically hindered C6 position. Conversely, thermodynamic conditions (weaker base, higher temperature) favor the formation of the more substituted, more stable enolate at the C2 position. This tunable regioselectivity is absent in symmetrical comparators like 4-tert-butylcyclohexanone and provides a level of synthetic control not available with the parent cyclohexanone, enabling chemists to selectively functionalize either the C2 or C6 position.
| Evidence Dimension | Major Enolate Regioisomer Formed |
| Target Compound Data | Kinetic Control (LDA, -78°C): C6-enolate (less substituted). Thermodynamic Control (NaH, 25°C): C2-enolate (more substituted). |
| Comparator Or Baseline | 4-tert-Butylcyclohexanone: Symmetrical with respect to the carbonyl, forms a single enolate regioisomer. |
| Quantified Difference | Provides access to two distinct regioisomeric enolates, whereas the symmetrical comparator provides only one. |
| Conditions | Enolate formation using kinetically or thermodynamically controlled reaction conditions. |
This allows for precise, regioselective C-C bond formation at either the C2 or C6 position, a critical capability for building complex molecular architectures that is not possible with symmetrical analogs.
The compound's characteristic cooling, minty, and peppermint notes make it a primary choice for incorporation into fragrance compositions for personal care products, detergents, and air fresheners where a fresh, non-generic mint profile is required. Its stability in various media allows for consistent performance.
As a prochiral ketone with significant steric bias at the alpha-position, it is an ideal starting material for syntheses requiring the creation of specific diastereomers of 2-sec-butylcyclohexanol. These chiral alcohols can serve as key building blocks for more complex, biologically active molecules.
In multi-step total synthesis, the ability to selectively form either the kinetic (C6) or thermodynamic (C2) enolate allows for the controlled, stepwise introduction of substituents. This makes it a valuable platform for constructing complex natural products or other target molecules where precise control over substitution patterns is essential.